kappa-Cyclodextrin
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Overview
Description
Kappa-Cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha-, beta-, and gamma-cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kappa-Cyclodextrin is typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins, followed by purification steps to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic conversion of starch. Methods such as co-precipitation, spray drying, freeze-drying, and kneading are employed to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Kappa-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the hydroxyl groups present on the glucose units .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve reagents like acyl chlorides and alkyl halides .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclodextrins with various functional groups .
Scientific Research Applications
Kappa-Cyclodextrin has a wide range of scientific research applications:
Mechanism of Action
Kappa-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, altering their physical and chemical properties. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness of Kappa-Cyclodextrin
This compound is unique due to its specific cavity size, which allows it to form inclusion complexes with a distinct range of guest molecules compared to other cyclodextrins. This specificity makes it particularly useful in applications requiring precise molecular encapsulation .
Properties
CAS No. |
156510-99-5 |
---|---|
Molecular Formula |
C90H150O75 |
Molecular Weight |
2432.1 g/mol |
IUPAC Name |
(aR,2aR,3R,3aR,4aR,5R,5aR,8R,10R,13R,14R,15R,20R,25R,28R,30R,33R,35R,38R,40R,43R,45R,48R,50R,53R,55R,58R,60R,65R,68R,70R,73R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R,99R)-a,5,10,20,25,30,35,40,45,50,55,60,65,70,75-pentadecakis(hydroxymethyl)-1a,2,4,7,9,12,17,19,22,24,27,29,32,34,37,39,42,44,47,49,52,54,57,59,62,64,67,69,72,74-triacontaoxahexadecacyclo[71.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66.268,71]pentahectane-2a,3a,4a,5a,14,15,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99-triacontol |
InChI |
InChI=1S/C90H150O75/c91-1-16-61-31(106)46(121)76(136-16)152-62-17(2-92)138-78(48(123)33(62)108)154-64-19(4-94)140-80(50(125)35(64)110)156-66-21(6-96)142-82(52(127)37(66)112)158-68-23(8-98)144-84(54(129)39(68)114)160-70-25(10-100)146-86(56(131)41(70)116)162-72-27(12-102)148-88(58(133)43(72)118)164-74-29(14-104)150-90(60(135)45(74)120)165-75-30(15-105)149-89(59(134)44(75)119)163-73-28(13-103)147-87(57(132)42(73)117)161-71-26(11-101)145-85(55(130)40(71)115)159-69-24(9-99)143-83(53(128)38(69)113)157-67-22(7-97)141-81(51(126)36(67)111)155-65-20(5-95)139-79(49(124)34(65)109)153-63-18(3-93)137-77(151-61)47(122)32(63)107/h16-135H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76-,77-,78-,79-,80-,81-,82-,83?,84?,85-,86?,87-,88-,89-,90-/m1/s1 |
InChI Key |
GZUUWCBLEMIRBL-NYIHOPSPSA-N |
Isomeric SMILES |
C([C@@H]1C2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC([C@@H]([C@H]7O)O)OC8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@@H]([C@@H]([C@H]9O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](OC([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
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